2-Amino-7-methylquinoline-3-carboxylic acid
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Overview
Description
2-Amino-7-methylquinoline-3-carboxylic acid is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . This compound is characterized by its quinoline core structure, which is a heterocyclic aromatic organic compound. The presence of amino and carboxylic acid functional groups makes it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-methylquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-methylquinoline, nitration followed by reduction and subsequent carboxylation can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, including the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable production. The reaction conditions often require precise temperature control and the use of catalysts to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-methylquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed:
Oxidation: Nitro-quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-Amino-7-methylquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-7-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
- 2-Aminoquinoline-3-carboxylic acid
- 7-Methylquinoline-3-carboxylic acid
- 2-Amino-7-chloroquinoline-3-carboxylic acid
Comparison: Compared to its analogs, 2-Amino-7-methylquinoline-3-carboxylic acid is unique due to the presence of both amino and methyl groups on the quinoline ring. This structural feature enhances its reactivity and allows for a broader range of chemical modifications and applications .
Properties
Molecular Formula |
C11H10N2O2 |
---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2-amino-7-methylquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H10N2O2/c1-6-2-3-7-5-8(11(14)15)10(12)13-9(7)4-6/h2-5H,1H3,(H2,12,13)(H,14,15) |
InChI Key |
RBRIAPBMTPSYEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C(=O)O)N |
Origin of Product |
United States |
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